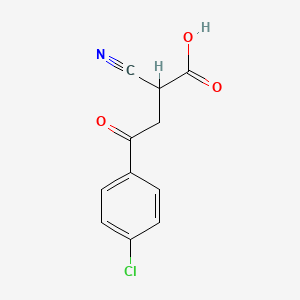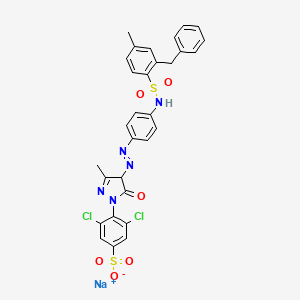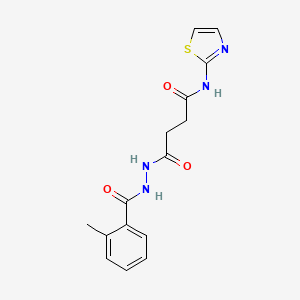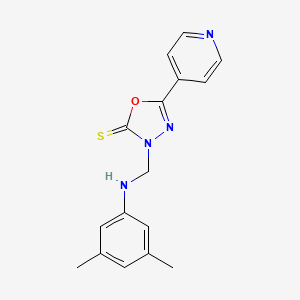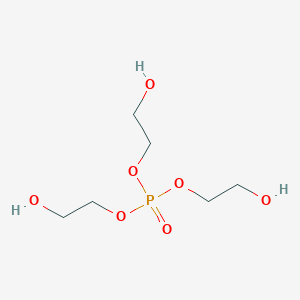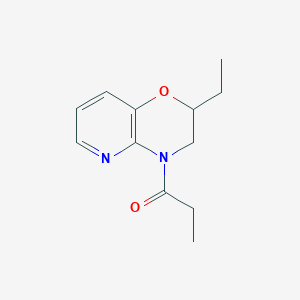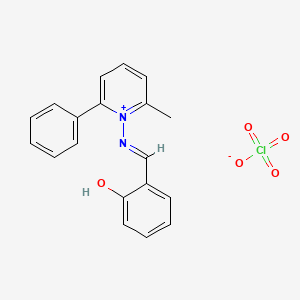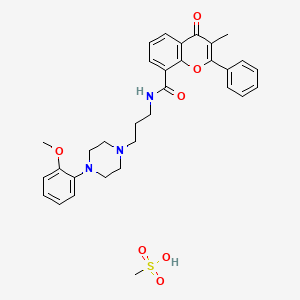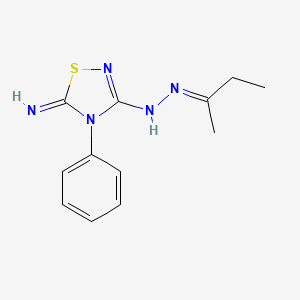
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a heterocyclic compound that belongs to the class of thiadiazolidinesThe presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances their pharmacological properties, making them valuable in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of phenylthiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiadiazolidine ring . Common reagents used in this synthesis include phosphorus oxychloride and methoxy cinnamic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis have been employed to enhance the efficiency of the synthesis . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .
Aplicaciones Científicas De Investigación
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, such as tyrosine-protein phosphatase non-receptor type 1 . This inhibition can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-5-(phenylimino)-1,2,4-dithiazolidin-3-one
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
115370-81-5 |
|---|---|
Fórmula molecular |
C12H15N5S |
Peso molecular |
261.35 g/mol |
Nombre IUPAC |
N-[(E)-butan-2-ylideneamino]-5-imino-4-phenyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H15N5S/c1-3-9(2)14-15-12-16-18-11(13)17(12)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3,(H,15,16)/b13-11?,14-9+ |
Clave InChI |
CUMAJRQSJZWUEN-LUISTUDMSA-N |
SMILES isomérico |
CC/C(=N/NC1=NSC(=N)N1C2=CC=CC=C2)/C |
SMILES canónico |
CCC(=NNC1=NSC(=N)N1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


